(3,6-Dihydro-2H-pyran-4-yl)methanamine
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Overview
Description
(3,6-Dihydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C6H11NO It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dihydro-2H-pyran-4-yl)methanamine typically involves the reaction of 3,6-dihydro-2H-pyran with methanamine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dihydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyran derivatives .
Scientific Research Applications
(3,6-Dihydro-2H-pyran-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of (3,6-Dihydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran-4-ylboronic acid: Similar in structure but contains a boronic acid group instead of methanamine.
3,4-Dihydro-2H-pyran: A simpler derivative of pyran without the methanamine group.
Uniqueness
Its methanamine group allows for unique interactions in chemical and biological systems, differentiating it from other pyran derivatives .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3,6-dihydro-2H-pyran-4-ylmethanamine |
InChI |
InChI=1S/C6H11NO/c7-5-6-1-3-8-4-2-6/h1H,2-5,7H2 |
InChI Key |
QOQPLUHKCHMZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1CN |
Origin of Product |
United States |
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